molecular formula C7H5ClIN3 B2646122 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-71-0

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2646122
CAS No.: 1638760-71-0
M. Wt: 293.49
InChI Key: LNEQRDAJABDGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold. Its structure includes a chlorine atom at position 2, an iodine atom at position 5, and a methyl group at position 7 (Figure 1). The pyrrolo[2,3-d]pyrimidine core is structurally analogous to purine bases, making it a valuable scaffold for designing nucleoside analogs and kinase inhibitors . The presence of halogens (Cl and I) and a methyl group introduces steric and electronic modifications that influence reactivity, solubility, and biological interactions.

Molecular Formula: C₇H₅ClIN₃
Molecular Weight: 293.5 g/mol (calculated)

Properties

IUPAC Name

2-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEQRDAJABDGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step chemical reactions. One common method involves the iodination of a pyrrolopyrimidine precursor. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be dissolved in dimethylformamide (DMF) and reacted with N-iodosuccinimide (NIS) at room temperature to introduce the iodine atom . The reaction mixture is then filtered and washed to obtain the desired product.

Chemical Reactions Analysis

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodination, and various bases and solvents depending on the desired substitution .

Scientific Research Applications

Overview

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has gained attention in various scientific research fields due to its unique structural properties and potential biological activities. This compound belongs to the pyrrolopyrimidine class, which is known for its diverse applications in medicinal chemistry, particularly as a scaffold for drug development.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. The halogen substituents (chlorine and iodine) enhance its biological activity by improving binding affinity to target proteins.

Case Studies

  • Protein Kinase Inhibition : Research indicates that derivatives of pyrrolopyrimidines, including this compound, can selectively inhibit protein kinases, which are crucial in cancer signaling pathways. For instance, studies have shown that modifications to the pyrrolopyrimidine structure can lead to potent inhibitors of Akt, a key player in cancer cell survival and proliferation .

Antiviral Activity

The compound has shown promise in antiviral research, particularly against viral infections where traditional treatments are ineffective. Its ability to disrupt viral replication mechanisms makes it a candidate for further investigation.

Case Studies

  • Influenza Virus : A study demonstrated that certain pyrrolopyrimidine derivatives could inhibit the replication of influenza viruses by targeting viral RNA polymerase .

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. The unique structure allows it to interact with bacterial enzymes, potentially leading to new antibiotics.

Case Studies

  • Bacterial Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit growth in resistant strains of bacteria such as Staphylococcus aureus .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical biochemical processes. The presence of halogen atoms enhances its binding affinity and specificity towards these targets.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In the context of its use as a precursor for tyrosine kinase inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with analogs.

Substituent Analysis and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Biological Activity Stability/Pharmacokinetics
Target Compound 2-Cl, 5-I, 7-Me 293.5 Potential kinase/nuclease inhibition Iodo may reduce metabolic clearance
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 5-F, 7-Me 185.6 Unknown Fluorine enhances metabolic stability
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-I 265.5 Intermediate in nucleoside synthesis Lacks 7-Me; reduced lipophilicity
4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine 4-NH₂, 5-F, 7-sugar ~380 (estimated) HCV RNA replication inhibitor (EC₅₀ = 0.5 µM) Improved enzymatic stability vs. adenosine analogs
5-Acetyl-4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-acetyl 195.6 Biochemical reagent Acetyl group may hinder cellular uptake

Electronic and Steric Effects

  • Halogen Impact :

    • The iodine substituent at position 5 in the target compound introduces significant steric bulk and polarizability compared to fluorine in . This may enhance binding to hydrophobic enzyme pockets but reduce solubility .
    • Chlorine at position 2 is a common leaving group in nucleophilic substitution reactions, facilitating further derivatization (e.g., Suzuki couplings) .

Biological Activity

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolopyrimidine class of compounds, which has drawn significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H3ClIN3
  • Molecular Weight : 227.46 g/mol
  • CAS Number : 52911245

The compound features halogen substituents (chlorine and iodine) that are known to enhance biological activity by improving binding affinity to various molecular targets. The structural formula can be represented as follows:

SMILES C1 C C2 CN C N C2N1 Cl I\text{SMILES C1 C C2 CN C N C2N1 Cl I}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The halogen atoms play a crucial role in enhancing the compound's binding affinity, which can lead to the inhibition of key enzymes such as tyrosine kinases.

Biological Activity Overview

The compound has been investigated for various biological activities, particularly its anticancer properties. Here are some notable findings:

Anticancer Activity

Recent studies have shown that derivatives of pyrrolopyrimidines exhibit potent cytotoxic effects against several cancer cell lines. For instance:

  • IC50 Values : The synthesized derivatives showed IC50 values ranging from 29 to 59 µM against different cancer cell lines, indicating significant cytotoxicity. Notably, compounds with chlorine substituents demonstrated enhanced activity against HepG2 cells .

Structure-Activity Relationship (SAR)

Research indicates that the presence and position of halogen substituents significantly influence the biological activity of pyrrolopyrimidine derivatives:

CompoundHalogen SubstituentIC50 (µM)Cell Line
5eCl29HepG2
5hF43HeLa
5kCl (3,4-di)40MDA-MB-231
5lBr59MCF-7

This table illustrates how varying halogen atoms can lead to different levels of cytotoxicity across various cell lines.

Case Studies

  • Cytotoxicity Against HepG2 Cells : A study found that treatment with the compound significantly increased apoptosis in HepG2 cells. The mechanism involved upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Molecular Docking Studies : In silico studies revealed that the compound binds similarly to known inhibitors like sunitinib, suggesting potential for therapeutic applications in targeting tyrosine kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For example:

  • Chlorination : Starting from 7H-pyrrolo[2,3-d]pyrimidine, chlorination at the 2-position can be achieved using POCl₃ or PCl₃ under reflux ( ).
  • Iodination : Direct iodination at the 5-position may employ N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) ( ).
  • Methylation : The 7-position methyl group is introduced via alkylation with methyl iodide (MeI) using a base like Cs₂CO₃ in polar aprotic solvents (e.g., NMP) ( ).
  • Key Reference : Multi-step protocols often require purification via recrystallization or column chromatography ( ).

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent positions. For example, the methyl group at the 7-position appears as a singlet (~δ 3.6–4.0 ppm), while aromatic protons in the pyrrolo-pyrimidine core show distinct splitting patterns ( ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₇ClIN₃) with <5 ppm mass accuracy ( ).
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-Cl stretch ~550–650 cm⁻¹) ( ).

Q. What are the key reactivity patterns of this compound in medicinal chemistry?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution (NAS) : The 2-chloro and 5-iodo groups are susceptible to substitution with amines or thiols. For example, amines react under acidic conditions (HCl in isopropanol, reflux) to yield derivatives ( ).
  • Cross-Coupling Reactions : The 5-iodo substituent enables Suzuki-Miyaura couplings with boronic acids, useful for introducing aryl/heteroaryl groups ( ).
  • Cyclization : Used to synthesize fused heterocycles (e.g., tetrazolo derivatives) via azide or nitrile oxide cycloadditions ( ).

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., NMP) improve solubility and reaction rates for alkylation steps ( ).
  • Catalyst Screening : Lewis acids (e.g., FeCl₃) enhance iodination efficiency ( ).
  • Continuous Flow Systems : Reduce side reactions and improve scalability for multi-step syntheses ().
  • Reference : Yields >80% are achievable via iterative recrystallization ( ).

Q. What strategies resolve contradictions in biological activity data for analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents. For example, replacing iodine with bromine reduces steric hindrance but alters kinase inhibition profiles ( ).
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., iodine’s electron-withdrawing impact on NAS reactivity) ( ).
  • Crystallographic Analysis : X-ray structures of target-bound complexes clarify binding modes (e.g., methyl group orientation in kinase active sites) ( ).

Q. How is the compound utilized in kinase inhibitor development?

  • Methodological Answer :

  • Scaffold Modification : The pyrrolo-pyrimidine core serves as a ATP-binding site mimic. For example, derivatives with 4-amino groups (e.g., Tofacitinib analogs) show JAK/STAT pathway inhibition ( ).
  • Selectivity Profiling : Kinase panel assays (≥50 kinases) identify off-target effects. Methyl and iodo groups influence selectivity for tyrosine vs. serine/threonine kinases ( ).
  • In Vivo Testing : Pharmacokinetic studies in murine models assess bioavailability and toxicity ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.